6-Chloro-2,3-dimethylaniline hydrochloride
Overview
Description
6-Chloro-2,3-dimethylaniline hydrochloride is a chemical compound with the CAS Number: 1798732-51-0 . It is a powder in physical form . The IUPAC name for this compound is this compound . The Inchi Code for this compound is 1S/C8H10ClN.ClH/c1-5-3-4-7 (9)8 (10)6 (5)2;/h3-4H,10H2,1-2H3;1H .
Molecular Structure Analysis
The molecular weight of this compound is 192.09 . The Inchi Key for this compound is HYEYSGDGVWBJJQ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a powder in physical form . The storage temperature for this compound is room temperature .Scientific Research Applications
Environmental Pollution and Carcinogenicity Studies
6-Chloro-2,3-dimethylaniline hydrochloride serves as an intermediate in environmental pollution studies due to its presence in various industrial processes and tobacco smoke. Gonçalves, Beland, and Marques (2001) investigated the formation of DNA adducts by 2,6-dimethylaniline (a structurally similar compound), emphasizing its potential carcinogenicity and environmental relevance. They identified unusual patterns of DNA adducts, contrasting markedly with those obtained from typical aromatic amines, highlighting the compound's unique metabolic activation and interaction with DNA. This study underscores the importance of understanding the biological interactions of such compounds to assess their carcinogenic risk and environmental impact (Gonçalves, Beland, & Marques, 2001).
Analytical Chemistry and Process Monitoring
In analytical chemistry, this compound's derivatives are crucial for developing methodologies for detecting and quantifying substances in complex mixtures. Xing (2010) described an HPLC method for determining 6-bromo-2,4-dimethylaniline hydrochloride in diazo-reaction processes, showcasing the compound's role in monitoring chemical reactions and ensuring process quality. This application is vital for industrial processes where precision and accuracy in the measurement of intermediates and products are crucial for quality control and efficiency optimization (Xing, 2010).
Chemical Synthesis and Medicinal Chemistry
The compound is also pivotal in the synthesis of various chemical and pharmaceutical products. For instance, Shaojie (2011) synthesized 3,4-dimethyl-2-iodobenzoic acid using 2,3-dimethylaniline as a key intermediate, demonstrating the compound's utility in the synthesis of complex molecules for pharmaceutical applications. Such synthetic pathways are essential for developing new drugs and materials with specific properties and activities (Shaojie, 2011).
Advanced Materials and Polymer Science
Moreover, this compound and its derivatives find applications in materials science, particularly in the development of novel polymers and composites. Yan et al. (2015) explored the synthesis and electrochemical properties of poly(2,3‐dimethylaniline)/polyaniline composites, indicating the compound's potential in creating materials with enhanced electrical conductivity and anticorrosive properties. These materials are promising for applications in anti-static coatings, electronic devices, and corrosion protection, showcasing the compound's versatility in contributing to advanced materials science (Yan, Yang, Ma, Gan, & Li, 2015).
Safety and Hazards
This compound is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
6-chloro-2,3-dimethylaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-5-3-4-7(9)8(10)6(5)2;/h3-4H,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEYSGDGVWBJJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1798732-51-0 | |
Record name | 6-chloro-2,3-dimethylaniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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